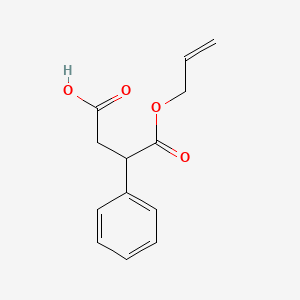
4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide
Vue d'ensemble
Description
4-Bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide is a chemical compound with the molecular formula C9H8BrF2NO2S It is characterized by the presence of bromine, cyclopropyl, and difluorobenzenesulfonamide groups
Méthodes De Préparation
The synthesis of 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide typically involves the reaction of 4-bromo-2,5-difluorobenzenesulfonyl chloride with cyclopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-bromo-2,5-difluorobenzenesulfonyl chloride+cyclopropylamine→this compound
The reaction conditions include maintaining an appropriate temperature and using solvents that facilitate the reaction. Industrial production methods may involve scaling up this reaction with optimized parameters to achieve higher yields and purity.
Analyse Des Réactions Chimiques
4-Bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions. Common reagents for these reactions include sodium iodide or potassium fluoride.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction depending on the reagents and conditions used. For example, oxidation can be achieved using oxidizing agents like potassium permanganate.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions. Its ability to interact with biological molecules makes it valuable for biochemical research.
Medicine: Potential applications in drug development, particularly in designing molecules with specific biological activities. Its structural features may contribute to the development of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials. Its properties make it suitable for various industrial applications, including the development of advanced materials.
Mécanisme D'action
The mechanism of action of 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and target molecule. Detailed studies are required to elucidate the exact mechanism of action for each application.
Comparaison Avec Des Composés Similaires
4-Bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide can be compared with other similar compounds, such as:
4-Bromo-2,5-difluorobenzenesulfonamide: Lacks the cyclopropyl group, which may affect its reactivity and applications.
N-Cyclopropyl-2,5-difluorobenzenesulfonamide:
4-Bromo-N-cyclopropylbenzenesulfonamide: Lacks the fluorine atoms, which can impact its chemical behavior and interactions.
Propriétés
IUPAC Name |
4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF2NO2S/c10-6-3-8(12)9(4-7(6)11)16(14,15)13-5-1-2-5/h3-5,13H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWJHDBHIBYHIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=C(C=C(C(=C2)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide crystallizes in the triclinic crystal system, specifically in the P1̅ space group []. Its unit cell dimensions are: a = 7.5277(6) Å, b = 8.3730(7) Å, c = 9.8785(9) Å, α = 92.637(3)°, β = 111.201°, γ = 105.856(2)°. The unit cell volume is 551.08(8) Å3 and it contains two molecules (Z = 2) [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate](/img/structure/B1404055.png)

![Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate](/img/structure/B1404058.png)
![9H-fluoren-9-ylmethyl N-[(1R)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)sulfanyl]ethyl]carbamate](/img/structure/B1404059.png)


![(7-Chlorobenzo[b]thiophen-2-yl)methanol](/img/structure/B1404064.png)





